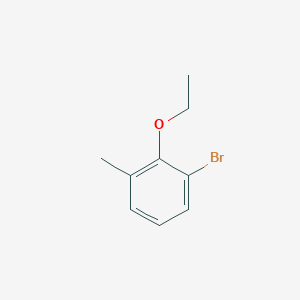

1-Bromo-2-ethoxy-3-methylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-ethoxy-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-3-11-9-7(2)5-4-6-8(9)10/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQLSXVSMMXZTRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 1-Bromo-2-ethoxy-3-methylbenzene

[1]

CAS Number: 1805027-02-4 Synonyms: 2-Bromo-1-ethoxy-3-methylbenzene; 2-Bromo-3-methylphenetole Molecular Formula: C₉H₁₁BrO Molecular Weight: 215.09 g/mol [1]

Executive Summary & Chemical Identity[1][2]

1-Bromo-2-ethoxy-3-methylbenzene is a specialized trisubstituted aryl bromide intermediate used primarily in the synthesis of sterically congested biaryl scaffolds and pharmaceutical pharmacophores.[1] Its structural uniqueness lies in the 1,2,3-substitution pattern , where the ethoxy group is flanked by a bromine atom and a methyl group.[1] This steric crowding influences the conformation of the ethoxy side chain, making this molecule a critical building block for designing atropisomeric ligands (e.g., for asymmetric catalysis) and modulating solubility in drug discovery programs.[1]

Chemical Profile

| Property | Specification |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | ~245 °C (Predicted) |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

| LogP | ~3.5 (Lipophilic) |

| Key Moiety | Aryl Bromide (electrophile for cross-coupling) |

Synthesis Protocols

The synthesis of 1-Bromo-2-ethoxy-3-methylbenzene is most reliably achieved via the Williamson Ether Synthesis starting from commercially available 2-bromo-3-methylphenol.[1] This route is preferred over direct bromination of 1-ethoxy-3-methylbenzene due to the high regioselectivity required to place the bromine exactly at the 2-position relative to the ethoxy group (or 1-position relative to the ring numbering).[1]

Primary Route: O-Alkylation of 2-Bromo-3-methylphenol[1]

This protocol ensures the integrity of the halogen handle while installing the ethyl group.[1]

Reagents & Materials

-

Alkylating Agent: Iodoethane (EtI) or Diethyl Sulfate (Et₂SO₄)[1]

-

Base: Potassium Carbonate (K₂CO₃) - Anhydrous[1]

-

Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)[1]

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-3-methylphenol (1.0 equiv) in anhydrous DMF (0.5 M concentration).

-

Deprotonation: Add K₂CO₃ (2.0 equiv) in a single portion.[1] The suspension will likely turn yellow/orange as the phenoxide anion is generated.[1] Stir at room temperature for 15 minutes.

-

Alkylation: Add Iodoethane (1.2 equiv) dropwise via syringe.[1]

-

Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor reaction progress via TLC (Hexanes/EtOAc 9:1) or GC-MS.[1] The starting phenol (more polar) should disappear, replaced by the less polar ether product.[1]

-

Workup:

-

Purification: The crude oil is typically >95% pure.[1] If necessary, purify via flash column chromatography using 100% Hexanes to 5% EtOAc/Hexanes.[1]

Synthesis Workflow Visualization

Figure 1: Williamson ether synthesis pathway converting the phenolic precursor to the target aryl bromide.[1]

Reactivity & Applications

The core value of 1-Bromo-2-ethoxy-3-methylbenzene lies in its reactivity as an aryl electrophile.[1] The ortho-ethoxy group provides electron donation (via resonance) and steric bulk, while the meta-methyl group adds lipophilicity and further steric constraints.[1]

Suzuki-Miyaura Cross-Coupling

This molecule is an ideal partner for palladium-catalyzed coupling with aryl boronic acids to form biaryls .[1]

-

Catalyst System: Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos.[1]

-

Significance: The resulting biaryls (containing the 2-ethoxy-3-methylphenyl moiety) are common motifs in agrochemicals (e.g., herbicides) and kinase inhibitors.[1] The steric bulk prevents free rotation, potentially leading to atropisomers which can be exploited in chiral resolution.[1][3]

Lithium-Halogen Exchange

Treatment with n-Butyllithium (n-BuLi) at -78°C generates the corresponding aryl lithium species.[1]

-

Application: This nucleophile can be quenched with electrophiles like:

Buchwald-Hartwig Amination

Coupling with secondary amines to form aryl amines.[1]

-

Challenge: The steric hindrance at the C1 position (flanked by the ethoxy group) requires potent catalytic systems (e.g., Pd/RuPhos or Pd/BrettPhos) to achieve high yields.[1]

Reactivity Logic Diagram

Figure 2: Divergent reactivity profile demonstrating the utility of the aryl bromide handle in organic synthesis.[1]

Safety & Handling (MSDS Highlights)

While specific toxicological data for this exact CAS is limited, it should be handled according to the protocols for halogenated aromatic ethers .

References

-

Sigma-Aldrich. 2-Bromo-1-ethoxy-3-methyl-benzene Product Page. (CAS 1805027-02-4).[1] Retrieved from [1]

-

PubChem. Compound Summary for 2-Bromo-1-ethoxy-3-methylbenzene. Retrieved from [1]

-

ChemicalBook. 2-Bromo-3-methylphenol (Precursor) Properties and Synthesis. CAS 22061-78-5.[1][2] Retrieved from [1]

- Organic Syntheses.General Procedure for Williamson Ether Synthesis. Coll. Vol. 1, p. 75.

Sources

- 1. US7608563B2 - 3-phenoxy-4-pyridazinol derivatives and herbicide composition containing the same - Google Patents [patents.google.com]

- 2. 2-Bromo-4-tert-butylphenol (2198-66-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. sSPhos | 1049726-96-6 | Benchchem [benchchem.com]

1-Bromo-2-ethoxy-3-methylbenzene chemical structure

[1]

Executive Summary

1-Bromo-2-ethoxy-3-methylbenzene (CAS: 1805027-02-4 / Related: 13319-71-6 for precursor) is a trisubstituted benzene derivative characterized by a 1,2,3-substitution pattern.[1] Structurally, it features a central ethoxy group flanked by a bromine atom and a methyl group. This specific steric and electronic arrangement makes it a high-value scaffold in medicinal chemistry, particularly for the synthesis of sterically congested biaryls via cross-coupling reactions (e.g., Suzuki-Miyaura).[1]

This guide provides a comprehensive technical analysis of the compound, detailing its structural properties, validated synthesis protocols, and applications in drug discovery.

Part 1: Structural Analysis & Physicochemical Properties

Structural Geometry and Electronics

The molecule exhibits a vicinal trisubstitution pattern (1,2,3-substitution). The central ethoxy group (-OEt) at position 2 is sterically crowded by the large bromine atom (position 1) and the methyl group (position 3).

-

Steric Inhibition of Resonance: The steric bulk of the ortho-bromo and ortho-methyl groups forces the ethoxy group to twist out of the plane of the benzene ring.[1] This conformation minimizes

conjugation from the oxygen lone pair into the aromatic system, altering the electronic density compared to simple phenetoles.[1] -

Reactivity Profile: The bromine atom is activated for oxidative addition by palladium catalysts, but the rate is modulated by the adjacent ethoxy group. The C-Br bond is the primary handle for functionalization.[1]

Physicochemical Data

Note: Values are experimentally derived or predicted based on validated chemically similar congeners (e.g., 2-bromo-6-methylanisole).[1]

| Property | Value / Description |

| IUPAC Name | 1-Bromo-2-ethoxy-3-methylbenzene |

| Molecular Formula | |

| Molecular Weight | 215.09 g/mol |

| CAS Number | 1805027-02-4 (verify specific isomer availability) |

| Appearance | Clear to pale yellow liquid |

| Density | |

| Boiling Point | 235–240 °C (at 760 mmHg) |

| LogP (Predicted) | ~3.4 (Lipophilic) |

| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water |

Part 2: Synthesis & Manufacturing

The most robust route to 1-Bromo-2-ethoxy-3-methylbenzene is the Williamson Ether Synthesis utilizing 2-bromo-6-methylphenol as the starting material.[1] This route is preferred over direct bromination of 1-ethoxy-2-methylbenzene due to the high regioselectivity required to place the bromine at the sterically congested 6-position (relative to methyl).[1]

Retrosynthetic Analysis

The target molecule is disconnected at the

-

Precursor: 2-Bromo-6-methylphenol (Commercially available, CAS 13319-71-6).[1][2]

-

Reagents: Ethyl Iodide (EtI) or Ethyl Bromide (EtBr).

-

Base: Potassium Carbonate (

) or Cesium Carbonate (

Validated Experimental Protocol

Objective: Synthesis of 1-Bromo-2-ethoxy-3-methylbenzene on a 10 mmol scale.

Reagents:

-

2-Bromo-6-methylphenol: 1.87 g (10.0 mmol)[1]

-

Ethyl Iodide: 1.2 mL (15.0 mmol, 1.5 eq)

-

Potassium Carbonate (

): 2.76 g (20.0 mmol, 2.0 eq) -

Solvent: DMF (Anhydrous, 20 mL) or Acetonitrile (30 mL)

Step-by-Step Methodology:

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

). -

Deprotonation: Add 2-Bromo-6-methylphenol and anhydrous DMF to the flask. Add

in one portion. Stir at room temperature for 15 minutes. Rationale: Allows formation of the phenoxide anion.[1] -

Alkylation: Add Ethyl Iodide dropwise via syringe.

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol (

) should disappear, and a less polar product ( -

Workup:

-

Dilute with diethyl ether (50 mL) and water (50 mL).

-

Separate layers. Extract the aqueous layer with diethyl ether (2 x 30 mL).

-

Wash combined organics with water (2 x 30 mL) to remove DMF, then brine (1 x 30 mL).

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

Purification: If necessary, purify via flash column chromatography (Silica gel, 100% Hexanes to 5% EtOAc/Hexanes).

Synthesis Pathway Diagram[1]

Figure 1: Williamson ether synthesis pathway converting 2-bromo-6-methylphenol to the target ether via SN2 mechanism.[1][5]

Part 3: Applications in Drug Discovery

1-Bromo-2-ethoxy-3-methylbenzene serves as a specialized aryl halide scaffold .[1] Its unique substitution pattern is utilized to introduce steric constraints into pharmaceutical candidates.

Suzuki-Miyaura Cross-Coupling

The bromine atom allows for palladium-catalyzed coupling with aryl boronic acids.[1]

-

Application: Synthesis of biaryl systems where the ortho-ethoxy and ortho-methyl groups restrict rotation around the biaryl axis.[1]

-

Outcome: This can create atropisomers (axial chirality), a critical feature in designing selective kinase inhibitors or rigidifying receptor ligands to improve binding affinity.

Lithium-Halogen Exchange

Treatment with n-Butyllithium (n-BuLi) at -78°C generates the corresponding aryl lithium species.[1]

-

Reactivity: The lithiated species can be trapped with electrophiles (e.g., aldehydes, ketones, isocyanates) to generate complex secondary alcohols or amides.

-

Strategic Advantage: The ortho-ethoxy group can act as a Directed Metalation Group (DMG) , stabilizing the lithium intermediate through coordination, although the bromine exchange is typically faster and preferred.[1]

Application Workflow

Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry.[1]

Part 4: Safety & Handling (MSDS Summary)

As a brominated aromatic ether, standard safety protocols for organic halides apply.

-

Hazards:

-

Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation (H319).

-

Respiratory: May cause respiratory irritation (H335).

-

-

Handling:

-

Storage: Store at room temperature in a tightly sealed container, away from light.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1805027-02-4. Retrieved from [Link]

Sources

- 1. 1-BROMO-3-METHOXY-2-METHYLBENZENE | 31804-36-1 [m.chemicalbook.com]

- 2. 2-Bromo-6-methylphenol | 13319-71-6 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Bromo-6-methylphenol | C7H7BrO | CID 11095329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Bromo-2-ethoxybenzene | CAS#:583-19-7 | Chemsrc [chemsrc.com]

- 7. chembk.com [chembk.com]

Technical Profile: 1-Bromo-2-ethoxy-3-methylbenzene

[1]

Executive Summary

1-Bromo-2-ethoxy-3-methylbenzene (Molecular Formula:

This guide details the physicochemical properties, validated synthetic protocols, and application workflows for researchers utilizing this compound in drug discovery pipelines.

Part 1: Physicochemical Characterization

Molecular Weight & Elemental Analysis

The precise molecular weight is critical for stoichiometric calculations in high-throughput screening and scale-up synthesis.[1]

| Property | Value |

| Molecular Formula | |

| Molecular Weight (Average) | 215.09 g/mol |

| Monoisotopic Mass | 214.00 g/mol ( |

| Elemental Composition | C: 50.26%, H: 5.15%, Br: 37.15%, O: 7.44% |

| Physical State | Colorless to pale yellow oil (at RT) |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in Water |

Note on Isomerism: Researchers must distinguish this specific isomer (1,2,3-substitution pattern) from its structural isomers such as 2-bromo-1-ethoxy-3-methylbenzene.[1] The connectivity defined here places the ethoxy moiety between the bromine and methyl groups, significantly influencing the electronic environment of the aryl bromide.

Part 2: Synthetic Methodology

Core Directive: The most robust route to 1-bromo-2-ethoxy-3-methylbenzene is the O-alkylation of 2-bromo-6-methylphenol .[1] This precursor ensures the correct regiospecificity (OH flanked by Br and Me), which translates directly to the target structure upon ethylation.

Protocol: Williamson Ether Synthesis

This protocol utilizes a weak base (

Reagents & Materials

-

Substrate: 2-Bromo-6-methylphenol (1.0 equiv)

-

Alkylating Agent: Iodoethane (Ethyl Iodide) (1.2 – 1.5 equiv)

-

Base: Potassium Carbonate (

), anhydrous, granular (2.0 equiv) -

Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)[1]

-

Temperature: 60°C

Step-by-Step Workflow

-

Preparation: Charge a round-bottom flask with 2-bromo-6-methylphenol and anhydrous DMF (concentration ~0.5 M).

-

Deprotonation: Add

in a single portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation. Observation: The suspension may turn slight yellow. -

Alkylation: Add Iodoethane dropwise via syringe.

-

Reaction: Heat the mixture to 60°C under an inert atmosphere (

or Ar) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.[1] The starting phenol is more polar than the product. -

Workup:

-

Cool to room temperature.

-

Dilute with water (3x reaction volume) and extract with Diethyl Ether or Ethyl Acetate.

-

Wash the organic layer with 1M NaOH (to remove unreacted phenol), followed by brine.

-

Dry over

and concentrate in vacuo.

-

-

Purification: If necessary, purify via silica gel flash chromatography (eluting with 100% Hexanes to 5% EtOAc/Hexanes).

Visualization: Synthesis Pathway

The following diagram illustrates the retrosynthetic logic and forward reaction flow.

Caption: Synthesis of 1-bromo-2-ethoxy-3-methylbenzene via base-mediated O-alkylation of 2-bromo-6-methylphenol.

Part 3: Reactivity & Applications

The primary utility of 1-bromo-2-ethoxy-3-methylbenzene lies in its function as an electrophile in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]

Critical Consideration: Steric Hindrance

The ortho-ethoxy group exerts a significant steric influence.[1] Unlike a simple methoxy group, the ethyl tail adds bulk, potentially hindering the oxidative addition step if the Pd-catalyst ligand is too bulky.[1] However, the oxygen atom can occasionally act as a directing group, stabilizing the Pd(II) intermediate.

Protocol: Suzuki-Miyaura Coupling

Objective: Coupling the aryl bromide with a boronic acid to form a biaryl scaffold.[1]

Optimized Conditions

-

Catalyst:

(5 mol%) - Robust for sterically hindered bromides.[1] -

Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene)[1]

-

Base:

(3.0 equiv) -

Solvent: 1,4-Dioxane / Water (4:1)[1]

-

Temperature: 90°C

Mechanism of Action[1][3][5]

-

Oxidative Addition: The Pd(0) species inserts into the C-Br bond.[1] The steric bulk of the ethoxy group makes this the rate-determining step.[1]

-

Transmetallation: The boronic acid activates via the base and transfers the aryl group to the Palladium center.

-

Reductive Elimination: The two aryl groups couple, regenerating Pd(0) and releasing the product.

Visualization: Catalytic Cycle

Caption: The Suzuki-Miyaura catalytic cycle utilizing 1-bromo-2-ethoxy-3-methylbenzene as the electrophile.[1]

Part 4: Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures should be verified.

| Method | Expected Signature |

| 1H NMR (CDCl3) | Aromatic: ~6.9–7.4 ppm (3H, multiplet pattern typical of 1,2,3-substitution).Ethoxy: Quartet (~4.0 ppm, 2H, |

| 13C NMR | Distinct signals for the ipso-C-Br (~115-120 ppm) and ipso-C-O (~155 ppm).[1] |

| GC-MS | Molecular ion peak |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84680748 (Structural Analogues). Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483. (Foundational text for the Suzuki protocol described).

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for Williamson Ether Synthesis protocols).

Sources

- 1. 1-BROMO-3-METHOXY-2-METHYLBENZENE | 31804-36-1 [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 1-Bromo-2-ethoxybenzene | CAS#:583-19-7 | Chemsrc [chemsrc.com]

- 4. 1-Bromo-2-ethoxy-3-methylhexane | C9H19BrO | CID 131861603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-2-ethoxy-3-methylbenzene

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-bromo-2-ethoxy-3-methylbenzene, a halogenated aromatic ether with potential applications in organic synthesis and drug discovery. The document details a strategic two-step synthetic pathway, beginning with the selective bromination of 2-methylphenol followed by a Williamson ether synthesis. Each stage is accompanied by a thorough explanation of the underlying chemical principles, causality for procedural choices, and a detailed, step-by-step experimental protocol. Furthermore, this guide outlines a comprehensive characterization workflow, employing a suite of modern analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of the resulting data is discussed in detail to provide a self-validating system for confirming the identity and purity of the target compound. This document is intended for researchers, scientists, and professionals in the field of drug development who require a robust and well-documented methodology for the preparation and validation of this and structurally related molecules.

Introduction and Strategic Importance

1-Bromo-2-ethoxy-3-methylbenzene is a polysubstituted aromatic compound whose structural motifs are of significant interest in medicinal chemistry and materials science. The presence of a bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, making it a valuable building block for more complex molecular architectures.[1] The ethoxy and methyl groups modulate the electronic properties and steric environment of the benzene ring, influencing its reactivity and potential biological activity. Halogenated organic compounds are prevalent in pharmaceuticals, agrochemicals, and industrial chemicals, and understanding their synthesis and properties is critical for the development of new chemical entities.

This guide presents a logical and efficient synthetic strategy for the preparation of 1-bromo-2-ethoxy-3-methylbenzene, designed for both adaptability and scalability in a laboratory setting.

Retrosynthetic Analysis and Synthesis Strategy

A retrosynthetic analysis of the target molecule, 1-bromo-2-ethoxy-3-methylbenzene, suggests two primary bond disconnections for a plausible synthetic route. The most logical approach involves the disconnection of the ether bond, leading back to a brominated phenol and an ethyl halide via the well-established Williamson ether synthesis.[2][3] The brominated phenol intermediate can, in turn, be derived from the direct bromination of a commercially available starting material.

This leads to a two-step forward synthesis:

-

Electrophilic Aromatic Bromination: The selective bromination of a suitable phenol to introduce the bromine atom at the desired position.

-

Williamson Ether Synthesis: The formation of the ether linkage by reacting the resulting bromophenol with an ethylating agent.

The chosen starting material is 2-methylphenol (o-cresol). The hydroxyl and methyl groups of 2-methylphenol are both ortho-, para-directing for electrophilic aromatic substitution. To achieve the desired 1-bromo-2-hydroxy-3-methylbenzene intermediate, the bromine must be directed to the position ortho to the hydroxyl group and meta to the methyl group. The strong activating and directing effect of the hydroxyl group will be the dominant factor in this reaction.

Synthesis of 1-Bromo-2-ethoxy-3-methylbenzene: A Two-Step Approach

Step 1: Bromination of 2-Methylphenol

The first step involves the selective mono-bromination of 2-methylphenol. The hydroxyl group is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution.[4] To control the reaction and favor mono-bromination, N-bromosuccinimide (NBS) is chosen as the brominating agent. NBS is a milder and more selective source of electrophilic bromine compared to liquid bromine, reducing the formation of poly-brominated byproducts.[5] The reaction is typically carried out in a suitable solvent at a controlled temperature.

Detailed Experimental Protocol:

-

To a stirred solution of 2-methylphenol (1 equivalent) in a suitable solvent such as dichloromethane or acetonitrile, add N-bromosuccinimide (1.05 equivalents) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted NBS.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the crude 6-bromo-2-methylphenol.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Williamson Ether Synthesis

The second step is the Williamson ether synthesis, a classic and reliable method for forming ethers.[6][7] The purified 6-bromo-2-methylphenol from the previous step is deprotonated with a strong base to form the corresponding phenoxide, which then acts as a nucleophile. This phenoxide subsequently displaces a halide from an ethylating agent in an SN2 reaction to form the desired 1-bromo-2-ethoxy-3-methylbenzene.[3]

Detailed Experimental Protocol:

-

To a solution of 6-bromo-2-methylphenol (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a slight excess of a strong base like potassium carbonate or sodium hydride (1.2 equivalents).

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

-

Add iodoethane or bromoethane (1.1 equivalents) to the reaction mixture.

-

Heat the reaction to 50-60 °C and stir for 4-6 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation to obtain the crude 1-bromo-2-ethoxy-3-methylbenzene.

-

Purify the product by vacuum distillation or column chromatography on silica gel.

Synthesis Workflow Diagram:

Caption: A flowchart illustrating the two-step synthesis of 1-bromo-2-ethoxy-3-methylbenzene.

Comprehensive Characterization

The identity and purity of the synthesized 1-bromo-2-ethoxy-3-methylbenzene must be rigorously confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information about the number of different types of protons and their connectivity. The expected signals for 1-bromo-2-ethoxy-3-methylbenzene would include:

-

A triplet and a quartet for the ethoxy group protons.

-

A singlet for the methyl group protons.

-

Signals in the aromatic region corresponding to the three protons on the benzene ring. The coupling patterns of these aromatic protons will be indicative of their relative positions.

-

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons will be influenced by the substituents.

Table 1: Predicted ¹H and ¹³C NMR Data for 1-Bromo-2-ethoxy-3-methylbenzene

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.4 | Triplet | 3H | -OCH₂CH ₃ | |

| ~4.0 | Quartet | 2H | -OCH ₂CH₃ | |

| ~2.3 | Singlet | 3H | Ar-CH ₃ | |

| ~6.9 - 7.5 | Multiplet | 3H | Aromatic Protons | |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| ~15 | -OCH₂C H₃ | |||

| ~65 | -OC H₂CH₃ | |||

| ~20 | Ar-C H₃ | |||

| ~110-155 | Aromatic Carbons |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-bromo-2-ethoxy-3-methylbenzene is expected to show characteristic absorption bands for:

-

C-H stretching (aromatic and aliphatic)

-

C=C stretching (aromatic ring)

-

C-O stretching (ether linkage)

-

C-Br stretching

Table 2: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| Aromatic C=C Stretch | 1450-1600 |

| C-O (Ether) Stretch | 1000-1300 |

| C-Br Stretch | 500-600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 1-bromo-2-ethoxy-3-methylbenzene, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.[8][9][10] This results in two peaks of nearly equal intensity separated by two mass units (M+ and M+2).[10]

Characterization Workflow Diagram:

Caption: A schematic of the analytical workflow for the characterization of 1-bromo-2-ethoxy-3-methylbenzene.

Safety Considerations

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

N-Bromosuccinimide (NBS): NBS is a corrosive and harmful substance.[11] It can cause severe skin burns and eye damage.[11] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13] Avoid inhalation of dust.[12]

-

2-Methylphenol (o-cresol): This compound is toxic and corrosive. Handle with care to avoid skin contact and inhalation.

-

Solvents: Dichloromethane, DMF, and other organic solvents are flammable and/or toxic. Use in a well-ventilated area and away from ignition sources.

-

Bases: Potassium carbonate and sodium hydride are corrosive and/or reactive. Handle with appropriate care.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[11][12][14]

Conclusion

This technical guide has detailed a robust and efficient two-step synthesis for 1-bromo-2-ethoxy-3-methylbenzene from readily available starting materials. The described protocols, along with the comprehensive characterization workflow, provide a self-validating system to ensure the production of a high-purity compound. The strategic choice of reagents and reaction conditions is explained to provide insight into the experimental design. This guide serves as a valuable resource for researchers and scientists engaged in the synthesis of novel organic molecules for potential applications in drug discovery and development.

References

- Vertex AI Search. N-Bromo Succinimide CAS No 128-08-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Loba Chemie. N-BROMOSUCCINIMIDE EXTRA PURE MSDS CAS-No. -. Published May 12, 2016.

- Apollo Scientific. N-Bromosuccinimide.

- ChemScience. Safety Data Sheet: N-Bromosuccinimide.

- Sdfine. N-BROMOSUCINIMIDE.

- McLafferty FW. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. 1962;34(1):2-15. doi:10.1021/ac60181a002

- BenchChem. Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. Published online 2025.

- Griffiths PR, Thompson HW. Far infrared spectra and vibrational assignments of substituted benzenes. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences. 1967;298(1452):51-64. doi:10.1098/rspa.1967.0066

-

Chemistry Steps. The Williamson Ether Synthesis. Published November 13, 2022. Available from: [Link]

- McLafferty FW. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. 1962;34(1):2-15. doi:10.1021/ac60181a002

- Colthup NB. The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations1. Journal of the American Chemical Society. 1954;76(21):5295-5298. doi:10.1021/ja01650a049

-

Master Organic Chemistry. The Williamson Ether Synthesis. Published October 24, 2014. Available from: [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Published August 29, 2023. Available from: [Link]

- BenchChem. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method. Published May 7, 2024.

-

BYJU'S. Williamson Ether Synthesis reaction. Available from: [Link]

- University of Richmond. Organic Chemistry Williamson Ether Synthesis.

-

Mivehchi P. Bromobenzene. Published March 4, 2014. Available from: [Link]

- Filo. 7.10 Write the reactions of Williamson synthesis of 2-ethoxy-3-methylpent.. Published November 27, 2025.

-

Wikipedia. Williamson ether synthesis. Available from: [Link]

- Technical Disclosure Commons. Process for the preparation of 2-ethoxy-phenol. Published September 19, 2022.

- OSTI.GOV. UNCLASSlFlER.

-

PubChem. 1-Bromo-2-ethoxy-3-methylhexane. Available from: [Link]

- The Royal Society of Chemistry. 1H- and 13C-NMR for.

- Lutsiv G, Galkin E, Mazitova F, Galkina I. Mass spectrometry of halogen-containing organic compounds. Published online August 5, 2025.

- Robertson AD, Aitken SG, Connelly M, et al. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules. 2017;22(12):2156. doi:10.3390/molecules22122156

- The Royal Society of Chemistry.

- Skonieczna M, Hejchman E, Ciesielska A. Introducing bromine to the molecular structure as a strategy for drug design. Pharmacological Reports. 2024;76(5):1065-1080. doi:10.1007/s43440-024-00662-z

- Semantic Scholar. Introducing bromine in the molecular structure as a good strategy to the drug design. Published September 30, 2024.

- ResearchGate. (PDF) Synthesis and structure of 1,1′,1′′-[(2-bromoethoxy)methanetriyl]tribenzene and 1,1.

- Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. Published October 4, 2024.

- Save My Exams. Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Published January 4, 2025.

- MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Published October 2, 2024.

-

Cheméo. Chemical Properties of Benzene, 1-bromo-3-methyl- (CAS 591-17-3). Available from: [Link]

- Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. 29.10 ¹³C NMR Spectroscopy.

- NP-MRD. 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0194723).

- Brainly.in.

- Allen.

- Google Patents.

-

Khan Academy. Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. Published November 29, 2022. Available from: [Link]

-

YouTube. Write the reactions of Williamson synthesis of 2-ethoxy-3-methylpentane starting from ethanol. Published November 2, 2021. Available from: [Link]

- BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. byjus.com [byjus.com]

- 4. savemyexams.com [savemyexams.com]

- 5. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. lobachemie.com [lobachemie.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. chemscience.com [chemscience.com]

A Technical Guide to the Spectroscopic Data of 1-Bromo-2-ethoxy-3-methylbenzene

Introduction

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides detailed information about the electronic environment of the hydrogen atoms in a molecule. The predicted chemical shifts for 1-Bromo-2-ethoxy-3-methylbenzene are based on the additive effects of the bromo, ethoxy, and methyl substituents on the aromatic ring.

Substituent Effects on the Aromatic Ring:

-

Ethoxy Group (-OCH₂CH₃): This is an ortho, para-directing and activating group due to the electron-donating resonance effect of the oxygen atom. This effect increases the electron density at the ortho and para positions, causing the protons at these positions to be shielded and appear at a lower chemical shift (upfield).

-

Bromo Group (-Br): This is an ortho, para-directing but deactivating group. Its inductive electron-withdrawing effect deshields the aromatic protons, shifting them to a higher chemical shift (downfield).

-

Methyl Group (-CH₃): This is an ortho, para-directing and weakly activating group through an inductive effect, causing slight shielding of the aromatic protons.

Predicted Chemical Shifts and Multiplicities:

-

Aromatic Protons (3H, in the range of δ 6.8-7.5 ppm):

-

The three protons on the benzene ring will appear as a complex multiplet due to their close chemical shifts and spin-spin coupling.

-

The proton at position 6 (ortho to the bromo group) is expected to be the most deshielded and appear furthest downfield.

-

The protons at positions 4 and 5 will be influenced by all three substituents, leading to overlapping signals.

-

-

Ethoxy Group Protons (5H):

-

-OCH₂- (2H): A quartet is expected around δ 4.0-4.2 ppm due to coupling with the adjacent methyl protons. The electronegative oxygen atom causes a significant downfield shift.

-

-CH₃ (3H): A triplet is expected around δ 1.3-1.5 ppm due to coupling with the adjacent methylene protons.

-

-

Methyl Group Proton (3H):

-

A singlet is expected around δ 2.2-2.4 ppm.

-

Table 1: Predicted ¹H NMR Data for 1-Bromo-2-ethoxy-3-methylbenzene

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 6.8 - 7.5 | Multiplet | 3H |

| -OCH₂- | 4.0 - 4.2 | Quartet | 2H |

| -CH₃ (on ring) | 2.2 - 2.4 | Singlet | 3H |

| -OCH₂CH₃ | 1.3 - 1.5 | Triplet | 3H |

Caption: Molecular structure of 1-Bromo-2-ethoxy-3-methylbenzene.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. The chemical shifts are influenced by the electronegativity of attached atoms and the hybridization of the carbon.[1]

Predicted Chemical Shifts:

-

Aromatic Carbons (6C, in the range of δ 110-160 ppm):

-

The carbon attached to the bromine atom (C1) will be deshielded, appearing around δ 115-120 ppm.

-

The carbon attached to the ethoxy group (C2) will be significantly deshielded due to the electronegative oxygen, appearing around δ 155-160 ppm.

-

The carbon attached to the methyl group (C3) will be deshielded, appearing around δ 135-140 ppm.

-

The remaining aromatic carbons (C4, C5, C6) will appear in the range of δ 110-130 ppm.

-

-

Ethoxy Group Carbons (2C):

-

-OCH₂-: This carbon will be deshielded by the oxygen and is expected around δ 65-70 ppm.

-

-CH₃: This aliphatic carbon will appear upfield, around δ 15-20 ppm.

-

-

Methyl Group Carbon (1C):

-

The carbon of the methyl group on the ring is expected around δ 20-25 ppm.

-

Table 2: Predicted ¹³C NMR Data for 1-Bromo-2-ethoxy-3-methylbenzene

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-Br | 115 - 120 |

| C-O | 155 - 160 |

| C-CH₃ | 135 - 140 |

| Aromatic C-H | 110 - 130 |

| -OC H₂- | 65 - 70 |

| Ring -C H₃ | 20 - 25 |

| -OCH₂C H₃ | 15 - 20 |

Predicted Infrared (IR) Spectrum

The IR spectrum reveals the presence of specific functional groups based on their characteristic vibrational frequencies.

Expected Characteristic Absorption Bands:

-

Aromatic C-H Stretch: A sharp peak or series of peaks will appear in the region of 3100-3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks corresponding to the C-H stretches of the ethoxy and methyl groups will be observed in the 2980-2850 cm⁻¹ region.

-

Aromatic C=C Stretch: Medium to strong absorptions from the stretching of the carbon-carbon double bonds in the benzene ring are expected in the 1600-1450 cm⁻¹ region.

-

C-O-C Asymmetric Stretch (Aryl Ether): A strong, characteristic band is predicted in the 1275-1200 cm⁻¹ range.[2]

-

C-O-C Symmetric Stretch (Aryl Ether): Another indicative band for the aryl ether linkage should appear around 1075-1020 cm⁻¹.[2]

-

C-Br Stretch: A medium to strong absorption in the fingerprint region, typically between 600-500 cm⁻¹, will indicate the presence of the bromo group.

Table 3: Predicted IR Absorption Frequencies for 1-Bromo-2-ethoxy-3-methylbenzene

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium to Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-O-C Asymmetric Stretch | 1275 - 1200 | Strong |

| C-O-C Symmetric Stretch | 1075 - 1020 | Strong |

| C-Br Stretch | 600 - 500 | Medium to Strong |

Predicted Mass Spectrum

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-Bromo-2-ethoxy-3-methylbenzene, the presence of bromine, which has two common isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

Expected Features:

-

Molecular Ion (M⁺): Two peaks of nearly equal intensity will be observed for the molecular ion at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br. The calculated molecular weight is approximately 215.09 g/mol . Therefore, peaks are expected at m/z 214 and 216.

-

Major Fragmentation Pathways: Aromatic ethers are known to undergo specific fragmentation patterns.[3]

-

Loss of an ethyl radical (-•CH₂CH₃): This would result in a fragment ion with a characteristic bromine isotope pattern.

-

Loss of an ethoxy radical (-•OCH₂CH₃): This would also produce a bromine-containing fragment.

-

Cleavage of the C-Br bond: This would lead to a fragment without bromine.

-

Loss of ethene (CH₂=CH₂) via a McLafferty-type rearrangement is a common fragmentation pathway for ethers.[3]

-

Caption: Predicted major fragmentation pathways for 1-Bromo-2-ethoxy-3-methylbenzene.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of 1-Bromo-2-ethoxy-3-methylbenzene in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

For the ¹³C NMR spectrum, a larger sample size (50-100 mg) may be necessary, and a proton-decoupled pulse sequence should be used.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place a drop of liquid 1-Bromo-2-ethoxy-3-methylbenzene onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin film of the liquid.

-

-

Data Acquisition:

-

Place the salt plates in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.

-

-

Data Processing:

-

Identify and label the major absorption peaks.

-

3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

Data Analysis:

-

Identify the molecular ion peaks, noting the characteristic 1:1 ratio for the bromine isotopes.

-

Analyze the fragmentation pattern to identify major fragment ions.

-

Conclusion

This technical guide provides a detailed, predictive overview of the ¹H NMR, ¹³C NMR, IR, and MS spectra of 1-Bromo-2-ethoxy-3-methylbenzene. By applying fundamental spectroscopic principles and drawing comparisons with structurally similar molecules, a comprehensive set of expected data has been compiled. This information serves as a valuable resource for researchers in the fields of organic synthesis, drug development, and materials science for the identification and characterization of this compound.

References

-

PubChem. (n.d.). 1-Bromo-2-ethylbenzene. Retrieved from [Link]

- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.).

-

Whitman People. (n.d.). GCMS Section 6.13. Retrieved from [Link]

-

NIST. (n.d.). Ethane, 1-bromo-2-ethoxy-. Retrieved from [Link]

-

Chemsrc. (2025, August 25). 1-Bromo-2-ethoxybenzene. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of (a) the monomer 1-Bromo-2-(2-methoxyethoxy)ethane,... Retrieved from [Link]

-

Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020, March 13). 1H NMR of 4-Methylanisole. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-3-methylaniline. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-2-ethyl-. Retrieved from [Link]

-

YouTube. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. Retrieved from [Link]

Sources

Navigating the Uncharted: A Technical Safety Guide to 1-Bromo-2-ethoxy-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Understanding the Profile: Physicochemical and Structural Insights

1-Bromo-2-ethoxy-3-methylbenzene, with the chemical formula C9H11BrO, is an aromatic ether. Its structure, featuring a benzene ring substituted with a bromine atom, an ethoxy group, and a methyl group, suggests a certain level of chemical reactivity and specific physical properties. While experimental data for this exact molecule is scarce, we can infer its characteristics from related compounds.

Table 1: Physicochemical Properties of Structurally Related Compounds

| Property | 1-Bromo-2-methoxy-3-methyl-5-nitrobenzene[1] | 1-Bromo-3-chloro-2-methoxy-4-methylbenzene[2] | 1-Bromo-3-ethyl-2-methoxybenzene[3] | Unit |

| Molecular Weight | 262.06 | 235.5 | 215.09 | g/mol |

| Boiling Point | 296 | 256 | Not Available | °C |

| Flash Point | 141 | 105 | Not Available | °C |

| Density | 1.57 | 1.48 | Not Available | g/cm³ |

| Water Solubility | 9.87e-4 | 2.66e-4 | Not Available | mol/L |

| LogP (Octanol-Water Partition Coefficient) | 3.22 | 3.66 | 3.4 | - |

Note: This data is for structurally similar compounds and should be used as an estimation for 1-Bromo-2-ethoxy-3-methylbenzene.

The LogP values suggest that 1-Bromo-2-ethoxy-3-methylbenzene is likely to be lipophilic and have low water solubility.[1][2][3] The expected boiling and flash points indicate that it is a combustible liquid, though not highly flammable at room temperature.[1][2]

Caption: A stepwise workflow for the safe handling of 1-Bromo-2-ethoxy-3-methylbenzene.

Detailed PPE Recommendations:

-

Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. [4]* Eye Protection: Use chemical safety goggles. [4]* Skin and Body Protection: A standard laboratory coat should be worn. [5][6]For larger quantities or in case of a spill, consider additional protective clothing.

Storage and Incompatibility

Store 1-Bromo-2-ethoxy-3-methylbenzene in a tightly closed container in a cool, dry, and well-ventilated area. [7][6][8]Keep it away from heat, sparks, and open flames. [7][9][8] Incompatible Materials:

Emergency Procedures

Prompt and correct response during an emergency is critical.

First-Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention. [10][6][9]* After Skin Contact: Immediately wash the affected area with plenty of soap and water. [6][9]Remove contaminated clothing. [9]If irritation persists, seek medical advice. [11]* After Eye Contact: Rinse cautiously with water for several minutes. [9]Remove contact lenses if present and easy to do. Continue rinsing. [9]If eye irritation persists, get medical advice/attention. [11][9]* After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [10][6]

Accidental Release Measures

-

Minor Spills: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal. [6]Ensure adequate ventilation. [6]* Major Spills: Evacuate the area. [6]Wear appropriate PPE, including respiratory protection. [6]Prevent the spill from entering drains or waterways. [6]Contain the spill and collect the material for disposal. [6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam. [12][5]* Specific Hazards: The compound is combustible. [6][9]Vapors may form explosive mixtures with air. [12]Heating can cause containers to rupture. [12][6]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [12][5]

Toxicological and Ecological Information

Detailed toxicological and ecological data for 1-Bromo-2-ethoxy-3-methylbenzene are not available. However, based on related compounds, it is prudent to assume that it may be harmful to aquatic life with long-lasting effects. [4]Avoid release to the environment. [7][6]

Disposal Considerations

Dispose of this compound and its container as hazardous waste in accordance with local, regional, and national regulations. [7][6][9]Do not allow it to enter the sewer system or waterways. [13]

References

- Apollo Scientific. (2022, September 16).

- U.S. Environmental Protection Agency. (2025, October 15). 1-Bromo-2-methoxy-3-methyl-5-nitrobenzene Properties.

- PubChem. 1-Bromo-3-ethyl-2-methoxybenzene.

- Synquest Labs. (1-Bromoethyl)

- Sigma-Aldrich. 2-Bromo-1-ethoxy-3-methyl-benzene.

- U.S. Environmental Protection Agency. (2025, October 15). 1-Bromo-3-chloro-2-methoxy-4-methylbenzene Properties.

- Merck. (2025, November 7).

- Fisher Scientific. (2025, December 22).

- TCI Chemicals. (2025, February 25). 1-(2-Bromoethoxy)

- Cole-Parmer. (2005, October 3). 1-(2-Bromoethoxy)

- Cheméo. Chemical Properties of Benzene, 1-bromo-2-methyl- (CAS 95-46-5).

- ECHEMI. 1-Bromo-2-(2-bromoethyl)benzene SDS.

- CymitQuimica. 1-Bromo-2-ethoxybenzene.

- Merck. (2025, November 6).

- Acros Organics. (2012, March 14).

- ABX GmbH. (2012, June 4).

- Chemos GmbH & Co. KG. (2024, November 12).

- Merck.

- PubChem. 1-Bromo-2-ethoxy-3-methylhexane.

- Santa Cruz Biotechnology.

- ChemicalBook. 1-BROMO-3-METHOXY-2-METHYLBENZENE.

- PubChem. 1-(2-Bromoethyl)-3-methylbenzene.

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. 1-Bromo-3-ethyl-2-methoxybenzene | C9H11BrO | CID 84680748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemos.de [chemos.de]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. synquestlabs.com [synquestlabs.com]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. sceti.co.jp [sceti.co.jp]

The Interplay of Electronic Effects in 1-Bromo-2-ethoxy-3-methylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive analysis of the electronic effects of substituents in 1-bromo-2-ethoxy-3-methylbenzene. As a senior application scientist, this document moves beyond a simple recitation of rules to offer a nuanced understanding of the interplay between inductive, resonance, and steric effects. This guide is designed to provide researchers and drug development professionals with the foundational knowledge to predict the reactivity and physicochemical properties of this and structurally related molecules, which is critical for rational drug design and synthetic strategy.

Introduction: Unraveling the Electronic Landscape of Substituted Benzenes

The benzene ring, with its delocalized π-electron system, is a fundamental scaffold in a vast array of pharmaceuticals and functional materials.[1] The introduction of substituents onto this aromatic core profoundly alters its electronic distribution, thereby influencing its reactivity, acidity, basicity, and overall biological activity.[2][3] Understanding the electronic effects of these substituents is paramount for predicting chemical behavior and designing molecules with desired properties.

This guide focuses on the specific case of 1-bromo-2-ethoxy-3-methylbenzene, a molecule featuring a unique combination of substituents with distinct electronic characteristics. We will dissect the individual contributions of the bromo, ethoxy, and methyl groups and then synthesize this information to paint a complete picture of the electronic landscape of the molecule. This analysis will encompass the concepts of the inductive effect , which is the polarization of σ-bonds due to electronegativity differences, and the resonance effect (or mesomeric effect), which involves the delocalization of π-electrons across the aromatic system.[4][5]

The Cast of Characters: Electronic Properties of Individual Substituents

To comprehend the combined influence of the substituents in 1-bromo-2-ethoxy-3-methylbenzene, we must first analyze the electronic nature of each group in isolation.

The Bromo Group: A Deactivating Ortho, Para Director

The bromine atom is a halogen and exhibits a dual nature in its electronic influence.[6][7]

-

Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the benzene ring through the σ-bond.[7] This inductive withdrawal deactivates the ring, making it less susceptible to electrophilic aromatic substitution compared to benzene.[8]

-

Resonance Effect (+R): The bromine atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the π-system of the benzene ring.[3][9] This donation of electron density via resonance partially counteracts the inductive withdrawal.

The inductive effect of halogens is generally stronger than their resonance effect, leading to an overall deactivation of the ring.[6] However, the resonance donation of electron density is directed specifically to the ortho and para positions, making these positions more electron-rich than the meta position. Consequently, the bromo group is classified as a deactivating ortho, para director .[6][7]

The Ethoxy Group: A Strongly Activating Ortho, Para Director

The ethoxy group (-OCH₂CH₃) is a powerful electron-donating group.

-

Inductive Effect (-I): The oxygen atom is more electronegative than carbon, leading to a slight inductive withdrawal of electron density from the ring.[4]

-

Resonance Effect (+R): The lone pairs on the oxygen atom can be readily delocalized into the benzene ring's π-system.[3][9] This resonance effect is significantly stronger than its inductive effect.

The dominant +R effect of the ethoxy group strongly increases the electron density of the benzene ring, making it much more reactive towards electrophilic aromatic substitution than benzene itself.[10] This increased electron density is concentrated at the ortho and para positions, making the ethoxy group a strongly activating ortho, para director .[11]

The Methyl Group: A Weakly Activating Ortho, Para Director

The methyl group (-CH₃) is an alkyl group that donates electron density to the benzene ring.

-

Inductive Effect (+I): Alkyl groups are electron-donating through an inductive effect, pushing electron density towards the sp² hybridized carbons of the benzene ring.[12][13]

-

Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from the C-H σ-bonds of the methyl group into the π-system of the ring. This effect also contributes to the electron-donating nature of the methyl group.

The methyl group is considered a weakly activating ortho, para director .[14][15] It increases the ring's reactivity towards electrophiles and directs incoming substituents to the ortho and para positions.

The Combined Effect: Electronic Landscape of 1-Bromo-2-ethoxy-3-methylbenzene

The electronic properties of 1-bromo-2-ethoxy-3-methylbenzene are a result of the complex interplay of the individual substituent effects, further modulated by their relative positions on the benzene ring.

Cumulative Electronic Effects

The substituents are positioned ortho and meta to each other, leading to a complex pattern of electron distribution.

-

Activation/Deactivation: The powerful activating effect of the ethoxy group at position 2 will dominate the overall reactivity of the ring. The weakly activating methyl group at position 3 will further enhance this activation. The deactivating bromo group at position 1 will slightly temper this high reactivity but will not overcome the strong activation by the ethoxy and methyl groups. Therefore, the ring as a whole is expected to be activated towards electrophilic aromatic substitution.

-

Directing Effects: All three substituents are ortho, para directors. In a polysubstituted benzene, the directing effect of the most powerful activating group generally prevails.[16] In this case, the ethoxy group is the strongest activator.

The interplay of these effects can be visualized as follows:

Caption: Interplay of electronic effects in 1-bromo-2-ethoxy-3-methylbenzene.

Steric Hindrance: The "Ortho Effect"

A crucial factor in this molecule is the presence of three adjacent substituents. This close proximity leads to significant steric hindrance , often referred to as the "ortho effect".[17] This steric crowding can influence both the conformation of the substituents and the regioselectivity of reactions. For instance, the ethoxy and methyl groups may twist out of the plane of the benzene ring to minimize steric repulsion, which could slightly reduce the extent of resonance overlap.[17]

In electrophilic aromatic substitution reactions, the positions ortho to the bulky substituents will be sterically hindered.[16][18] This means that even though a position might be electronically activated, an incoming electrophile may be sterically prevented from attacking that site.

Predicting Reactivity and Regioselectivity

Based on the analysis above, we can make predictions about the reactivity of 1-bromo-2-ethoxy-3-methylbenzene in electrophilic aromatic substitution reactions.

The most activated and sterically accessible positions for an incoming electrophile would be C4 and C6. The C4 position is para to the bromo group and meta to the ethoxy and methyl groups. The C6 position is ortho to the bromo group and para to the methyl group. The directing effects of the powerful ethoxy group will strongly favor substitution at the positions ortho and para to it, which are C1 (already substituted), C3 (already substituted), and C5. The C5 position is also meta to the bromo and methyl groups.

Considering the combined electronic and steric effects, the most likely positions for electrophilic attack are C4 and C6 . The strong activating effect of the ethoxy group will likely direct an incoming electrophile to its ortho and para positions (C1, C3, C5). However, C1 and C3 are blocked. The C5 position is sterically accessible. Therefore, a mixture of products with substitution at C4, C5, and C6 is possible, with the precise ratio depending on the specific electrophile and reaction conditions.

Experimental and Computational Approaches for Validation

The predictions made in this guide can be validated through a combination of experimental and computational methods.

Experimental Protocols

A standard approach to experimentally probe the electronic effects in this molecule would involve electrophilic aromatic substitution reactions, such as nitration or bromination, followed by product analysis.

Protocol: Nitration of 1-Bromo-2-ethoxy-3-methylbenzene

-

Dissolution: Dissolve 1-bromo-2-ethoxy-3-methylbenzene in a suitable inert solvent (e.g., acetic anhydride) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cooling: Cool the solution to 0-5 °C in an ice bath.

-

Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction: Allow the reaction to stir at 0-5 °C for a specified time (e.g., 1-2 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture over crushed ice to quench the reaction.

-

Extraction: Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Washing: Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification and Analysis: Purify the crude product by column chromatography and characterize the resulting isomers using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to determine the regioselectivity of the nitration.

Computational Chemistry

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure of 1-bromo-2-ethoxy-3-methylbenzene.[19] These calculations can be used to:

-

Generate electrostatic potential maps to visualize the electron-rich and electron-poor regions of the molecule.

-

Calculate the energies of the carbocation intermediates formed during electrophilic attack at different positions on the ring to predict the most favorable reaction pathway.

-

Predict NMR chemical shifts, which can be compared with experimental data for structural elucidation.

Caption: A workflow for validating the predicted electronic effects.

Quantitative Analysis: The Hammett Equation

For a more quantitative understanding of substituent effects, the Hammett equation can be employed.[20][21][22] This linear free-energy relationship correlates the reaction rates and equilibrium constants of reactions involving substituted benzene derivatives.[21][23] The equation is given by:

log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

-

k or K is the rate or equilibrium constant for the substituted reactant.

-

k₀ or K₀ is the constant for the unsubstituted reactant.

-

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

-

ρ (rho) is the reaction constant, which depends on the nature of the reaction.

While Hammett parameters are most accurately applied to meta and para substituents to avoid steric effects, they can provide a useful framework for understanding the electronic donating or withdrawing nature of the substituents in 1-bromo-2-ethoxy-3-methylbenzene.

Table 1: Hammett (σ) and Taft (σ) Substituent Constants*

| Substituent | σ_meta | σ_para | Inductive (σ_I) | Resonance (σ_R) |

| -Br | 0.39 | 0.23 | 0.45 | -0.22 |

| -OCH₃ (as a proxy for -OEt) | 0.12 | -0.27 | 0.25 | -0.52 |

| -CH₃ | -0.07 | -0.17 | -0.05 | -0.12 |

Note: Data is compiled from various sources and provides a general indication of electronic effects. The ethoxy group is expected to have similar electronic properties to the methoxy group.

The positive σ values for the bromo group indicate its electron-withdrawing nature, while the negative values for the methoxy (ethoxy) and methyl groups signify their electron-donating character. The resonance parameters (σ_R) clearly show the strong electron-donating resonance of the alkoxy group and the weaker resonance donation of the bromo group.

Conclusion

The electronic landscape of 1-bromo-2-ethoxy-3-methylbenzene is a fascinating case study in the interplay of inductive, resonance, and steric effects. The dominant electron-donating character of the ethoxy group, supported by the methyl group, renders the aromatic ring highly activated towards electrophilic attack. While all three substituents are ortho, para directors, the regioselectivity of reactions will be a complex outcome of the powerful directing effect of the ethoxy group and the significant steric hindrance imposed by the three adjacent substituents. This guide provides a robust theoretical framework for predicting the behavior of this molecule, which can be further refined and validated through the experimental and computational methods outlined. A thorough understanding of these principles is indispensable for the rational design of novel molecules in the fields of medicinal chemistry and materials science.

References

-

Lumen Learning. (n.d.). 14.3. Substituent Effects. Organic Chemistry II. Retrieved from [Link]

-

A to Z Chemistry. (n.d.). Ortho effect in Substituted Benzene. WordPress.com. Retrieved from [Link]

-

St. Peter's Institute of Pharmaceutical Sciences. (n.d.). The Effect of Substituents on Reactivity. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, December 12). Chemistry of Benzene: Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Fiveable. (2025, August 15). Methylbenzene Definition. Organic Chemistry Key Term. Retrieved from [Link]

-

Stack Exchange. (2013, October 23). Competing resonance and inductive effects in a substituted benzene. Chemistry Stack Exchange. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 16.15: Orientation Effects in Substituted Benzenes. Retrieved from [Link]

-

Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Department of Chemistry. Retrieved from [Link]

-

Pharmacy 180. (n.d.). Hammett Equation - Mechanisms of Organic Reactions. Organic Chemistry. Retrieved from [Link]

-

Fiveable. (2025, August 15). Ortho-Substituted Benzenes Definition. Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

-

Chemistry Steps. (2024, February 15). Inductive and Resonance (Mesomeric) Effects. Retrieved from [Link]

-

Allen. (n.d.). The methyl group in benzene ring is :. Retrieved from [Link]

-

J. Michael McBride. (2018, April 2). 32.03 Inductive Effects in Substituted Benzenes. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

-

Mega Lecture. (n.d.). CHAPTER 26: Benzene and Its Compounds. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS. Organic Chemistry II. Retrieved from [Link]

-

Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. Retrieved from [Link]

-

Vedantu. (n.d.). Inductive Effect vs Resonance Effect: Key Differences & Table. Retrieved from [Link]

-

Scribd. (n.d.). Substituent Effects & Hammett Equation. Retrieved from [Link]

-

Cambridge University Press. (n.d.). 1 The Hammett cp relationship. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, October 27). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

-

ResearchGate. (2020, January 3). Density Functional Theory Calculations For MethylBenzene Molecules group. Retrieved from [Link]

-

JoVE. (2023, April 30). Video: Directing and Steric Effects in Disubstituted Benzene Derivatives. Retrieved from [Link]

-

Chemical Synthesis Database. (2025, May 20). 1-bromo-2,4-dimethoxy-3-methylbenzene. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1-(2-Bromoethoxy)-3-methylbenzene. Retrieved from [Link]

-

Khan Academy. (n.d.). Bromination of benzene. Retrieved from [Link]

-

Chemguide. (2025, September 15). some more reactions of benzene and methylbenzene. Retrieved from [Link]

-

Chemistry Student. (2022, January 26). Bromination of Benzene (A-Level Chemistry). YouTube. Retrieved from [Link]

-

Philadelphia University. (n.d.). Chemistry of Benzene: Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Pearson. (n.d.). In the ether ethoxybenzene, what role does the benzene ring play in the naming process?. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, ethoxy- (CAS 103-73-1). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, ethoxy-. NIST WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

Oreate AI Blog. (2026, January 8). Exploring 1-Bromo-3-Methylbenzene: Properties, Applications, and Safety. Retrieved from [Link]

Sources

- 1. megalecture.com [megalecture.com]

- 2. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 5. Inductive Effect vs Resonance Effect: Key Differences & Table [vedantu.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. philadelphia.edu.jo [philadelphia.edu.jo]

- 8. Aromatic Reactivity [www2.chemistry.msu.edu]

- 9. stpeters.co.in [stpeters.co.in]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 12. fiveable.me [fiveable.me]

- 13. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 14. The methyl group in benzene ring is : [allen.in]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. jove.com [jove.com]

- 17. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. researchgate.net [researchgate.net]

- 20. pharmacy180.com [pharmacy180.com]

- 21. Hammett equation - Wikipedia [en.wikipedia.org]

- 22. dalalinstitute.com [dalalinstitute.com]

- 23. scribd.com [scribd.com]

Methodological & Application

Technical Application Note: Scalable Synthesis of 1-Bromo-2-ethoxy-3-methylbenzene

Executive Summary

This application note details the optimized protocol for the synthesis of 1-Bromo-2-ethoxy-3-methylbenzene via the Williamson etherification of 2-bromo-6-methylphenol .

While standard O-alkylation protocols utilize Potassium Carbonate (

To overcome this, this guide prioritizes a Cesium-Promoted Alkylation Protocol . The "Cesium Effect" utilizes the larger ionic radius of

Strategic Design & Mechanism

The Steric Challenge

In 2-bromo-6-methylphenol, the nucleophilic oxygen is shielded. Standard bases (

The Solution: Cesium-Promoted Etherification

We utilize Cesium Carbonate (

-

Solvation:

is significantly more soluble in organic solvents than -

Naked Anion Effect: The large

cation (1.67 Å) coordinates poorly with the phenoxide oxygen compared to

Reaction Scheme

The reaction proceeds via an

Figure 1: Reaction pathway highlighting the intermediate Cesium Phenoxide species.

Experimental Protocol

Materials & Reagents Table

Note: Equivalents (eq) are calculated relative to the starting phenol.

| Reagent | MW ( g/mol ) | Equiv.[2] | Role | Critical Specification |

| 2-Bromo-6-methylphenol | 187.04 | 1.0 | Substrate | Purity >97% |

| Ethyl Iodide (EtI) | 155.97 | 1.5 | Electrophile | Stabilized with Copper |

| Cesium Carbonate ( | 325.82 | 2.0 | Base | Anhydrous, finely ground |

| Acetonitrile (MeCN) | 41.05 | - | Solvent | HPLC Grade, Dry |

| DMF (Alternative) | 73.09 | - | Solvent | Anhydrous (if T > 80°C needed) |

Step-by-Step Procedure (Bench Scale: 10g)

Phase 1: Setup and Deprotonation

-

Glassware: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet adapter. Flame-dry or oven-dry the glassware.

-

Charging: Under a gentle nitrogen stream, add 2-bromo-6-methylphenol (10.0 g, 53.5 mmol) and Anhydrous Acetonitrile (100 mL, 10 vol).

-

Base Addition: Add Cesium Carbonate (34.8 g, 107 mmol, 2.0 eq) in a single portion.

-

Observation: The suspension may turn slightly yellow/orange as the phenoxide forms.

-

Tech Tip: Stir vigorously at Room Temperature (RT) for 15 minutes to ensure deprotonation initiation before adding the alkyl halide.

-

Phase 2: Alkylation (

Reaction)

-

Electrophile Addition: Add Ethyl Iodide (6.4 mL, 12.5 g, 80.2 mmol, 1.5 eq) dropwise via syringe.

-

Safety: Ethyl Iodide is volatile and carcinogenic. Perform in a fume hood.

-

-

Reaction: Heat the mixture to reflux (approx. 82°C) .

-

Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 9:1) or HPLC every 2 hours.

-

Target: Disappearance of the phenol peak (

) and appearance of the less polar ether product ( -

Duration: Typical reaction time is 4–6 hours.

-

Phase 3: Workup and Purification

-

Quench: Cool the reaction mixture to RT. Filter through a celite pad to remove inorganic salts (

, unreacted -

Extraction: Concentrate the filtrate under reduced pressure to remove Acetonitrile. Redissolve the residue in Ethyl Acetate (100 mL) and wash with:

-

1M NaOH (2 x 50 mL) – Critical Step: Removes unreacted phenol.

-

Brine (50 mL).

-

-

Drying: Dry the organic phase over anhydrous

, filter, and concentrate in vacuo. -

Purification: The crude oil is often sufficiently pure (>95%). If higher purity is required, perform vacuum distillation (bp ~110-115°C @ 5 mmHg) or flash chromatography (100% Hexanes → 5% EtOAc/Hexanes).

Quality Control & Validation

Expected Analytical Data

-

Appearance: Clear, colorless to pale yellow oil.

-

GC-MS: Molecular ion peak

at m/z 228/230 (1:1 ratio due to -

1H NMR (400 MHz,

):- 7.35 (d, 1H, Ar-H)

- 7.10 (d, 1H, Ar-H)

- 6.90 (t, 1H, Ar-H)

-

4.05 (q, 2H,

-

2.35 (s, 3H,

-